(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative featuring a pyrazole core substituted with 4-methoxyphenyl and phenyl groups, conjugated to a thiophen-2-yl ketone via an α,β-unsaturated ketone bridge. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The pyrazole moiety enhances metabolic stability and binding affinity to biological targets, while the thiophene group contributes to electronic delocalization, influencing reactivity and interactions with enzymes or receptors .
This compound is synthesized via aldol condensation, typically under basic conditions (e.g., ethanolic NaOH), which promotes the formation of the α,β-unsaturated system . Recent advances emphasize eco-friendly methods, such as catalytic approaches, to improve yield and reduce environmental impact .
Properties
IUPAC Name |
(E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-27-20-12-9-17(10-13-20)23-18(11-14-21(26)22-8-5-15-28-22)16-25(24-23)19-6-3-2-4-7-19/h2-16H,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNJGROALSIXSH-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with nuclear receptors to regulate gene expression. The exact pathways involved would depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Findings:
- Electron-Withdrawing Groups (EWGs): Bromo and dichloro substituents (e.g., 4-bromophenyl, 2,4-dichlorophenyl) enhance anti-parasitic and anticancer activities by increasing electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attack in biological targets .
- Electron-Donating Groups (EDGs): The 4-methoxyphenyl group improves solubility and may modulate metabolic stability, while thiophene enhances π-π stacking interactions in receptor binding .
- Steric Effects: Bulky substituents (e.g., 2,5-dimethylthiophene) reduce reactivity but improve crystallinity, as seen in high-yield syntheses .
Crystallographic Insights
Crystal structures of analogues reveal planar α,β-unsaturated ketone bridges and dihedral angles between pyrazole and aryl groups ranging from 5–15°, indicating moderate conjugation . The low R factor (0.043) for the 4-bromo analogue suggests high structural precision, whereas the dichloro derivative’s higher R factor (0.111) may reflect disorder in the chloro substituents . The target compound’s thiophene group is expected to adopt a coplanar conformation with the ketone, similar to dimethylthiophene analogues .
Biological Activity
The compound (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one, a member of the pyrazole family, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure
The molecular formula for this compound is , featuring a complex structure that includes a pyrazole ring, a methoxyphenyl group, and a thiophene moiety. The unique arrangement of these functional groups contributes to its biological efficacy.
Anticancer Properties
Recent studies have indicated that compounds with pyrazole and chalcone structures exhibit significant anticancer activity. For instance, research has shown that related compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins . The specific compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values indicative of potent activity against breast cancer and leukemia cells.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. In vitro assays demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Studies have highlighted the anti-inflammatory properties of pyrazole derivatives, which may act by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound's ability to reduce inflammation was evidenced in animal models where it significantly lowered edema induced by carrageenan injection .
The biological activities of (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It is believed to interfere with pathways such as NF-kB and MAPK, which are crucial in cellular responses to stress and inflammation.
- Interaction with DNA : Some studies suggest that the compound may bind to DNA, disrupting replication in cancer cells.
Case Studies
Several case studies have demonstrated the efficacy of this compound:
- Breast Cancer Study : A study involving MCF-7 breast cancer cells reported that treatment with the compound resulted in a 70% reduction in cell viability compared to untreated controls .
- Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against clinical isolates of E. coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antibacterial agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
